Nonacosan-10-ol

Description

Properties

IUPAC Name |

nonacosan-10-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGCVOVWHCWVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649438 | |

| Record name | Nonacosan-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-10-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

504-55-2 | |

| Record name | 10-Nonacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC380686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonacosan-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-NONACOSANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OKH624Z3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

81 - 81.5 °C | |

| Record name | (S)-10-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonacosan-10-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosan-10-ol is a long-chain secondary fatty alcohol that is a prominent component of the epicuticular wax of many plants, particularly conifers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its biosynthetic pathway. The information presented herein is intended to be a valuable resource for researchers in the fields of natural product chemistry, drug development, and materials science.

Physical and Chemical Properties

This compound is a white, waxy solid at room temperature. Its long aliphatic chain renders it highly hydrophobic and soluble in nonpolar organic solvents.

Tabulated Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₆₀O | [1][2] |

| Molecular Weight | 424.8 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 504-55-2 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 81-81.5 °C | [2] |

| Boiling Point | 463.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 0.84 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and chloroform. | [5] |

| Flash Point | 136.5 °C (Predicted) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and its extraction and analysis from natural sources.

Chemical Synthesis: Grignard Reaction

A plausible and widely used method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of this compound, one can react nonylmagnesium bromide (a C9 Grignard reagent) with decanal (B1670006) (a C10 aldehyde).

2.1.1. Preparation of Nonylmagnesium Bromide (Grignard Reagent)

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of a solution of 1-bromononane in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the nonylmagnesium bromide Grignard reagent.

-

2.1.2. Reaction with Decanal to form this compound

-

Materials:

-

Nonylmagnesium bromide solution (prepared as above)

-

Decanal

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hydrochloric acid (dilute)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve decanal in anhydrous ether and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

If a precipitate forms, add dilute hydrochloric acid to dissolve it.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Extraction and Analysis from Plant Material

This compound is abundant in the epicuticular wax of many plants, especially conifers like Pinus species.

2.2.1. Extraction of Epicuticular Wax

-

Materials:

-

Fresh plant material (e.g., pine needles)

-

n-Hexane (HPLC grade)

-

Filter paper

-

Rotary evaporator

-

-

Procedure:

-

Immerse a known weight of fresh plant needles (e.g., 3 g) in n-hexane (e.g., 10 mL) for a short period (e.g., 45 seconds) to dissolve the surface waxes.[6]

-

Remove the plant material and filter the hexane extract to remove any solid particles.

-

Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen to obtain the crude wax extract.[6]

-

2.2.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high boiling point, this compound should be derivatized before GC-MS analysis to increase its volatility. A common derivatization method is silylation to form a trimethylsilyl (B98337) (TMS) ether.

-

Derivatization (Silylation):

-

Reagents:

-

Crude wax extract

-

Pyridine (B92270) (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

-

Procedure:

-

Dissolve a small amount of the crude wax extract in pyridine in a reaction vial.

-

Add BSTFA with 1% TMCS to the vial.

-

Seal the vial and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

-

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[7]

-

Oven Temperature Program: Start at 60°C, ramp to 300°C at a rate of 3°C/min, and hold for 10 minutes.[7]

-

Carrier Gas: Helium.[7]

-

Injector Temperature: 250°C.[7]

-

Injection Mode: Splitless.[7]

-

Mass Spectrometer: Agilent 5975C XL EI/CI MSD or similar.

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: 30–550 m/z.[7]

-

Source Temperature: 230°C.[7]

-

Mandatory Visualizations

Biosynthesis of this compound in Plants

The biosynthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, including secondary alcohols like this compound, occurs in the endoplasmic reticulum of plant epidermal cells. The pathway involves the elongation of fatty acid chains and subsequent modification.

References

- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. Khan Academy [khanacademy.org]

The Role of Nonacosan-10-ol as a Plant Metabolite: A Technical Guide

Abstract

Nonacosan-10-ol is a C29 saturated secondary fatty alcohol that serves as a critical structural component of epicuticular wax in numerous plant species, particularly conifers. As a major constituent of the plant cuticle, it is integral to the formation of crystalline wax tubules that create superhydrophobic, self-cleaning surfaces. This primary function establishes a formidable physical barrier against uncontrolled water loss, UV radiation, and pathogen invasion. While its structural role is well-documented, its participation in active biochemical signaling remains largely unexplored. This technical guide provides a comprehensive analysis of the biosynthesis of this compound, its established physiological functions, and its response to environmental stimuli. Furthermore, this document furnishes detailed experimental protocols for its extraction and quantification and summarizes available quantitative data to serve as a foundational resource for researchers in plant biology, biochemistry, and natural product development.

Introduction

The plant cuticle is a specialized, hydrophobic layer that covers the aerial epidermis of all terrestrial plants, acting as the primary interface between the plant and its environment. This layer is composed of a cutin polymer matrix inlaid with and overlaid by a complex mixture of lipids known as cuticular waxes. These waxes are predominantly very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary alcohols, ketones, and esters.

Among these derivatives, the secondary alcohol this compound has been identified as a principal component in the epicuticular waxes of many plants, especially gymnosperms like Pinus and Picea species.[1][2] Its molecular structure, a 29-carbon chain with a hydroxyl group at the 10th position, facilitates self-assembly into highly ordered, tubular microcrystals.[1][3] These structures are responsible for the glaucous, or whitish-blue, appearance of many plant surfaces and are fundamental to creating a water-repellent barrier that mitigates both abiotic and biotic stresses.[4] This guide synthesizes the current scientific understanding of this compound, focusing on its metabolic origin, functional significance, and the methodologies employed for its study.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process localized in the epidermal cells, beginning with the synthesis of C16 and C18 fatty acids in the plastid. These precursors are exported to the endoplasmic reticulum (ER) for modification through two major stages: fatty acid elongation and the alkane-forming pathway.

-

Fatty Acid Elongation: C16/C18 acyl-CoAs are extended by a membrane-bound fatty acid elongase (FAE) complex. This complex iteratively adds two-carbon units from malonyl-CoA, producing VLCFAs that can reach lengths of up to 34 carbons.[5][6]

-

Alkane-Forming Pathway: The resulting VLCFA-CoAs (specifically C30 acyl-CoA for C29 products) are shunted into the alkane-forming pathway.

-

Reduction & Decarbonylation: A complex of the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) first reduces the acyl-CoA to an aldehyde and then decarbonylates it to form a C29 alkane (nonacosane).[6][7]

-

Mid-chain Hydroxylation: The nonacosane (B1205549) molecule is then hydroxylated at a mid-chain carbon position to yield a secondary alcohol. In Arabidopsis thaliana, this critical step is catalyzed by the cytochrome P450-dependent monooxygenase MAH1 (Midchain Alkane Hydroxylase) .[3][7][8] This enzyme is responsible for the formation of secondary alcohols and their subsequent oxidation products, ketones.[3][9] The hydroxylation of nonacosane by a MAH1 homolog is the terminal step in the biosynthesis of this compound.

-

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Unveiling Nonacosan-10-ol: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosan-10-ol, a C29 saturated secondary fatty alcohol, is a significant constituent of the epicuticular wax of numerous plant species. This technical guide provides a comprehensive overview of its natural sources, with a particular focus on its presence in Ginkgo biloba, detailed methodologies for its extraction and quantification, and insights into its biological activities. The information is curated to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence of this compound

This compound is a well-documented component of plant cuticular waxes, where it plays a crucial role in protecting the plant from environmental stressors. While it has been identified in the wax of Ginkgo biloba leaves, specific quantitative data for this species is not extensively available in publicly accessible literature. However, comprehensive quantitative analyses have been conducted on various other plants, particularly coniferous species. This data provides a valuable comparative reference for understanding its abundance in the plant kingdom.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

| Plant Species | Plant Part | Concentration (% of Cuticular Wax) | Reference |

| Pinus pinaster | Needles | ~77.1% | [1] |

| Pinus halepensis | Needles | High (exact % not specified) | [2] |

| Fumaria parviflora | Roots | Bioactive constituent (concentration not specified) | [3] |

| Ginkgo biloba | Leaves | Present in wax (quantitative data not available) |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices are critical for its further study. The following section outlines a detailed methodology based on established analytical chemistry principles for natural products.

Extraction of Epicuticular Wax

This protocol describes a general method for the extraction of epicuticular waxes from plant leaves, which can be adapted for Ginkgo biloba.

Objective: To isolate the total epicuticular wax containing this compound.

Materials:

-

Fresh or dried plant leaves (Ginkgo biloba)

-

Chloroform (B151607) (or n-hexane), analytical grade

-

Anhydrous sodium sulfate (B86663)

-

Glass beakers

-

Filter paper

-

Rotary evaporator

Procedure:

-

Sample Preparation: Gently clean fresh leaves with distilled water to remove debris and pat dry. If using dried leaves, ensure they are free of contaminants.

-

Solvent Extraction: Immerse the leaves (a known weight, e.g., 100g) in a sufficient volume of chloroform or n-hexane in a glass beaker for a short duration (e.g., 30-60 seconds). This brief immersion minimizes the extraction of intracellular lipids.

-

Filtration: Remove the leaves from the solvent. Filter the solvent extract through filter paper to remove any solid plant material.

-

Drying: Add anhydrous sodium sulfate to the filtrate to remove any residual water.

-

Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.

-

Yield Determination: Weigh the dried crude wax extract to determine the total yield.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound in the extracted wax.

Objective: To determine the precise concentration of this compound in the wax extract.

Materials:

-

Crude wax extract

-

Internal standard (e.g., Tetracosane or a suitable long-chain hydrocarbon)

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh a known amount of the crude wax extract.

-

Dissolve the extract in a known volume of a suitable solvent (e.g., chloroform).

-

Add a known concentration of the internal standard.

-

To improve volatility and chromatographic peak shape, derivatization is recommended. Evaporate a portion of the sample to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of this compound.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography Conditions (Example):

-

Inlet Temperature: 280°C

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for the TMS derivative of this compound should be monitored.

-

-

-

Quantification:

-

Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing the peak area of its TMS derivative to the peak area of the internal standard, using a pre-established calibration curve.

-

Visualizations: Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and potential biological interactions, the following diagrams are provided.

Caption: Experimental workflow for the extraction and quantification of this compound.

Biological Activity: Nematicidal Properties

While the primary role of this compound in plants is structural, studies have revealed its potent biological activities. Notably, it has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[3] The exact signaling pathway of its nematicidal action is not fully elucidated, but a plausible mechanism involves the disruption of the nematode's cellular membranes.

References

- 1. Studies on the structure of the plant wax this compound, the main component of epicuticular wax conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nematicidal activity of nonacosane-10-ol and 23a-homostigmast-5-en-3β-ol isolated from the roots of Fumaria parviflora (Fumariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Biosynthesis of Nonacosan-10-ol in Coniferous Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosan-10-ol, a C29 secondary alcohol, is a prominent constituent of the epicuticular wax in numerous coniferous species, playing a crucial role in protecting the plant from environmental stressors. Understanding its biosynthetic pathway is pivotal for applications ranging from forest ecology to the development of novel bio-based chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound in conifers, detailing the enzymatic steps, key genes based on homology to model organisms, quantitative data on its abundance, and detailed experimental protocols for its study.

Introduction

The surfaces of terrestrial plants are covered by a protective layer of cuticular wax, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives. In many coniferous species, this compound is a major component of this wax, often forming crystalline tubules that contribute to the glaucous appearance of needles and provide a barrier against water loss and pathogen attack. The biosynthesis of this C29 secondary alcohol is a multi-step process localized in the epidermis, involving fatty acid synthesis and elongation, followed by a specialized pathway that leads to the formation of an alkane precursor and its subsequent hydroxylation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow a conserved pathway in plants, beginning with the synthesis of C16 or C18 fatty acids in the plastid, followed by elongation in the endoplasmic reticulum and subsequent modification. The pathway can be broadly divided into three main stages:

Stage 1: Fatty Acid Synthesis and Elongation The process initiates with the de novo synthesis of palmitic acid (C16:0) and stearic acid (C18:0) in the plastids. These fatty acids are then transported to the endoplasmic reticulum (ER) where they are converted to their acyl-CoA esters and enter the fatty acid elongation (FAE) pathway. The FAE complex, a multi-enzyme system, sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. To produce the C29 backbone of this compound, the C18-CoA precursor undergoes multiple cycles of elongation. The key enzymes in the FAE complex are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

Stage 2: The Decarbonylation Pathway (Alkane Formation) The resulting very-long-chain acyl-CoAs (likely C30-CoA for a C29 product) are then channeled into the decarbonylation pathway to produce the n-nonacosane precursor. This process is thought to be catalyzed by a complex of enzymes, with ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) being the core components in Arabidopsis thaliana. It is proposed that the acyl-CoA is first reduced to an aldehyde, which is then decarbonylated to form an alkane with one less carbon atom.

Stage 3: Mid-chain Hydroxylation The final step in the biosynthesis of this compound is the hydroxylation of the n-nonacosane backbone at the C-10 position. This reaction is catalyzed by a mid-chain alkane hydroxylase, a cytochrome P450-dependent monooxygenase. In Arabidopsis, this enzyme is known as MAH1 (Mid-chain Alkane Hydroxylase 1). While direct orthologs in coniferous species have not been definitively characterized in published literature, it is highly probable that a homologous enzyme performs this function.

Diagram of the Proposed Biosynthesis Pathway

An In-Depth Technical Guide to Nonacosan-10-ol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-chain secondary alcohol, Nonacosan-10-ol. It details its chemical structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and key physicochemical properties. Furthermore, this document outlines a detailed experimental protocol for a plausible synthetic route and a standard analytical method for its characterization, catering to the needs of researchers in organic synthesis, natural product chemistry, and drug development.

Chemical Structure and IUPAC Nomenclature

This compound is a saturated fatty alcohol with a 29-carbon backbone. The hydroxyl (-OH) functional group is located at the 10th carbon atom, making it a secondary alcohol. The carbon at this position is a stereocenter, meaning this compound can exist as two different enantiomers: (S)-Nonacosan-10-ol and (R)-Nonacosan-10-ol.[1] The general structure is a long aliphatic chain which imparts significant lipophilicity to the molecule.

The systematic IUPAC name for this compound is This compound .[2] When specifying a particular stereoisomer, the name is given as (10S)-nonacosan-10-ol or (10R)-nonacosan-10-ol .[3] It is also commonly referred to as 10-nonacosanol.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₉H₆₀O | [2][3] |

| Molecular Weight | 424.8 g/mol | [2][3] |

| CAS Number | 504-55-2 (for the racemic mixture) | [2][4] |

| Melting Point | 81 - 81.5 °C | |

| Boiling Point | 463.0 °C at 760 mmHg | |

| Density | 0.841 g/cm³ | |

| Flash Point | 136.5 °C | |

| Appearance | Solid |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction.[5][6][7] This involves the reaction of an aldehyde with a Grignard reagent. For the synthesis of this compound, decanal (B1670006) can be reacted with nonylmagnesium bromide.

Materials:

-

Decanal

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent (Nonylmagnesium bromide):

-

In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromononane in anhydrous diethyl ether to the dropping funnel.

-

Add a small amount of the 1-bromononane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.

-

Slowly add the remaining 1-bromononane solution to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Decanal:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of decanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the decanal solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and identification of long-chain alcohols. Due to their low volatility, derivatization is often required.

Materials:

-

This compound sample

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous pyridine

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization:

-

In a small vial, dissolve a known amount of the this compound sample in anhydrous pyridine.

-

Add an excess of the silylating agent (BSTFA).

-

Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (B98337) (TMS) ether derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC conditions (typical):

-

Injector temperature: 280 °C

-

Oven program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier gas: Helium

-

-

MS conditions (typical):

-

Ion source: Electron Impact (EI) at 70 eV

-

Mass range: m/z 50-600

-

Source temperature: 230 °C

-

Transfer line temperature: 280 °C

-

-

-

Data Analysis:

-

The retention time of the TMS-derivatized this compound can be used for identification by comparison with a standard.

-

The mass spectrum will show a characteristic fragmentation pattern, which can be used to confirm the structure of the molecule.

-

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

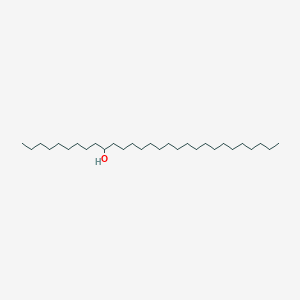

Caption: Chemical structure of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-nonacosan-10-ol | C29H60O | CID 342803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Bioactivity of Nonacosan-10-ol: A Technical Guide for Researchers

An In-depth Exploration of the Known Biological Activities and Pharmacological Profile of a Promising Natural Compound

Introduction

Nonacosan-10-ol, a long-chain fatty alcohol with the chemical formula C₂₉H₆₀O, is a naturally occurring compound found in the epicuticular wax of various plants, including Ginkgo biloba, Symphoricarpos albus, and various Pinus species.[1][2] Structurally, it is a nonacosane (B1205549) molecule with a hydroxyl group substituted at the 10th carbon position.[1][2] While research into the full pharmacological potential of this compound is ongoing, existing studies have revealed significant biological activities, most notably its potent nematicidal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological activities with quantitative data, detailed experimental protocols, and potential, yet unverified, pharmacological profiles based on its chemical class. This document is intended for researchers, scientists, and professionals in drug development interested in the exploration and utilization of this natural compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its study and application.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₆₀O | [3] |

| Molecular Weight | 424.79 g/mol | [3] |

| Physical Description | Solid | [1] |

| Melting Point | 81 - 81.5 °C | [1] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Rotatable Bond Count | 26 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Known Biological Activity: Nematicidal Effects

The most well-documented biological activity of this compound is its potent efficacy against the root-knot nematode, Meloidogyne incognita, a significant agricultural pest.

Quantitative Nematicidal Data

In Vitro Activity against M. incognita

The nematicidal activity of this compound has been demonstrated through in vitro assays assessing juvenile mortality and egg hatch inhibition.

| Concentration (µg/mL) | Cumulative Juvenile (J2) Mortality (%) (after 120h) | Cumulative Egg Hatch Inhibition (%) (after 120h) |

| 50 | 20 - 100 | 15 - 95 |

| 100 | 20 - 100 | 15 - 95 |

| 150 | 20 - 100 | 15 - 95 |

| 200 | 20 - 100 | 15 - 95 |

Data sourced from a study on phytochemicals from Fumaria parviflora. The ranges reflect the cumulative effect over the incubation period.[4]

In Planta (Pot Trial) Efficacy against M. incognita on Tomato (cv. Riogrande)

In pot trials, this compound applied as a soil drench significantly reduced nematode infestation and improved plant growth parameters at a concentration of 300 mg/kg.

| Parameter | This compound (300 mg/kg) | Control |

| Nematode Parameters | ||

| Number of Galls | 42.6 | Not Reported |

| Galling Index | 1.6 | Not Reported |

| Females per gram of root | 37.3 | Not Reported |

| Eggs per gram of root | 991.3 | Not Reported |

| Reproduction Factor (Rf) | 0.1 | Not Reported |

| Plant Growth Parameters | ||

| Fresh Root Weight (g) | 14.33 | Not Reported |

| Fresh Shoot Weight (g) | 49.0 | Not Reported |

| Dry Shoot Weight (g) | 28.0 | Not Reported |

| Plant Height (cm) | 53.5 | Not Reported |

Data represents the significant reduction in nematode parameters and improvement in plant growth compared to untreated controls.[4]

Experimental Protocols for Nematicidal Activity Assays

The following protocols are based on the methodologies described in the cited literature for assessing the nematicidal activity of this compound.

2.2.1. In Vitro Nematicidal Bioassay

This protocol details the procedure for evaluating the direct effect of this compound on M. incognita juveniles and eggs.

2.2.2. In Planta Pot Trial

This protocol outlines the methodology for assessing the efficacy of this compound in a greenhouse setting.

Potential Pharmacological Profile: A Theoretical Framework

While direct evidence is limited, the classification of this compound as a long-chain fatty alcohol suggests a potential for other biological activities. The following sections outline a theoretical framework and proposed experimental protocols for screening these activities, based on the known properties of structurally similar compounds.

Potential Antimicrobial Activity

Long-chain fatty alcohols have been reported to exhibit antibacterial activity, with their efficacy often dependent on the length of the carbon chain. The proposed mechanism for some fatty alcohols involves the disruption of the bacterial cell membrane.

Proposed Experimental Protocol: Broth Microdilution Assay

Potential Anti-inflammatory Activity

Some natural products containing long-chain alcohols have demonstrated anti-inflammatory properties. A potential mechanism could involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory mediators.

Proposed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

Potential Antioxidant Activity

The presence of a hydroxyl group in the structure of this compound suggests it may possess antioxidant properties by acting as a free radical scavenger.

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

Conclusion and Future Directions

This compound has clearly demonstrated potent nematicidal activity, positioning it as a promising candidate for the development of novel, natural-based nematicides for agricultural applications. The detailed experimental protocols provided herein offer a solid foundation for further research in this area.

While its broader pharmacological profile remains largely unexplored, its chemical nature as a long-chain fatty alcohol suggests the potential for antimicrobial, anti-inflammatory, and antioxidant activities. The proposed screening protocols in this guide are intended to facilitate the investigation of these underexplored avenues. Future research should focus on:

-

Elucidating the mechanism of action of its nematicidal activity.

-

Conducting comprehensive screening for other biological activities as outlined in this guide.

-

Investigating the safety and toxicological profile of this compound.

-

Exploring synergistic effects with other natural compounds or existing therapeutic agents.

The systematic exploration of this compound holds significant promise for discovering new applications in agriculture and potentially in human health. This technical guide serves as a valuable resource to catalyze and direct these future research endeavors.

References

- 1. Nematicidal activity of nonacosane-10-ol and 23a-homostigmast-5-en-3β-ol isolated from the roots of Fumaria parviflora (Fumariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thejaps.org.pk [thejaps.org.pk]

A Technical Guide to the Enantiomers of Nonacosan-10-ol: (R)- and (S)-Nonacosan-10-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of nonacosan-10-ol, specifically (R)-nonacosan-10-ol and (S)-nonacosan-10-ol. This compound is a long-chain secondary fatty alcohol found in the epicuticular waxes of various plants, notably in many conifer species.[1] The presence of a chiral center at the C-10 position gives rise to two stereoisomers, (R)- and (S)-nonacosan-10-ol, which may exhibit distinct biological activities. This document details the stereospecific synthesis of these enantiomers, summarizes their known biological activities, and presents relevant physicochemical data. Experimental protocols and conceptual workflows are provided to facilitate further research and development in this area.

Introduction

This compound is a significant component of plant waxes, contributing to the hydrophobic and self-cleaning properties of leaf surfaces.[2] It is an ultra-long-chain fatty alcohol that exists as a solid at room temperature.[3] The chirality of this molecule, a feature common in natural products, suggests that its enantiomers may interact differently with biological systems. Understanding the synthesis and distinct properties of each enantiomer is crucial for exploring their potential pharmacological applications.

Physicochemical Properties

The general physicochemical properties of this compound are available, although specific data for the individual enantiomers are not widely reported in publicly accessible literature.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₆₀O | [3][4] |

| Molecular Weight | 424.8 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 81 - 81.5 °C (for the racemic mixture) | [3] |

| CAS Number (Racemate) | 504-55-2 | [3] |

| CAS Number ((R)-enantiomer) | 261613-72-3 | [4] |

| CAS Number ((S)-enantiomer) | 2606-50-0 | [5] |

Stereospecific Synthesis

A published method for the synthesis of both (R)- and (S)-nonacosan-10-ol involves a six-step process.[2] The key stages of this synthesis are the resolution of an allylation product of decanal (B1670006) and subsequent chain elongation via cross-metathesis. While the full detailed protocol is not publicly available, the general synthetic strategy provides a roadmap for obtaining the enantiomerically pure compounds.

A plausible synthetic approach, based on common organic chemistry principles, would involve the asymmetric reduction of the corresponding ketone, nonacosan-10-one (B1215742).

Logical Workflow for Enantioselective Synthesis

Caption: Asymmetric reduction of nonacosan-10-one to yield enantiomers.

Biological Activity

Research into the specific biological activities of the individual enantiomers of this compound is limited. However, studies on racemic this compound and other long-chain fatty alcohols provide insights into their potential pharmacological effects.

Nematicidal Activity

A study on phytochemicals isolated from the roots of Fumaria parviflora identified this compound (stereochemistry not specified) as having significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[6]

| Concentration (mg/kg) | Reduction in Galls (%) | Reduction in Females/g root (%) | Reduction in Eggs/g root (%) |

| 300 | 42.6 | 37.3 | Not specified |

Data extracted from in-pot trials on tomato plants.[6]

Potential Antimicrobial and Anti-inflammatory Activity

Long-chain fatty alcohols, as a class of compounds, are known to possess antimicrobial and anti-inflammatory properties.[7] The antimicrobial activity is often attributed to the disruption of microbial cell membranes.[7] While no specific studies on the enantiomers of this compound have been found, it is plausible that they may exhibit such activities. The differing stereochemistry of the enantiomers could lead to variations in their efficacy.

Signaling Pathways

There is currently no direct evidence linking the enantiomers of this compound to specific signaling pathways. However, some long-chain fatty acids have been shown to modulate inflammatory pathways, such as the Toll-Like Receptor 4 (TLR4) signaling cascade. Given the structural similarity, this could be a potential area of investigation for this compound enantiomers.

Caption: Hypothetical modulation of the TLR4 signaling pathway.

Experimental Protocols

General Protocol for Asymmetric Reduction of Nonacosan-10-one

-

Preparation of Reactants: Dissolve nonacosan-10-one in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chiral Reducing Agent: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of a chiral reducing agent (e.g., a chiral borane (B79455) or a CBS catalyst with a borane source).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., methanol, saturated ammonium (B1175870) chloride solution).

-

Workup and Purification: Perform an aqueous workup to remove inorganic byproducts. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography on silica (B1680970) gel.

Protocol for Chiral Separation and Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and analyzing enantiomers.

-

Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of long-chain alcohols.

-

Mobile Phase: Employ a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.

-

Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., a refractive index detector or a UV detector if a chromophore is introduced).

-

Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.

Caption: Workflow for chiral HPLC separation and analysis.

Future Directions

The field of study surrounding the enantiomers of this compound is still in its nascent stages. Future research should focus on:

-

Full Elucidation of Synthetic Pathways: Obtaining and publishing detailed, optimized protocols for the stereospecific synthesis of (R)- and (S)-nonacosan-10-ol.

-

Comprehensive Biological Screening: Conducting a wide range of biological assays to determine the specific activities of each enantiomer, including antimicrobial, anti-inflammatory, and cytotoxic effects.

-

Investigation of Signaling Pathways: Exploring the molecular mechanisms of action and identifying the specific cellular targets and signaling pathways modulated by each enantiomer.

-

Determination of Physicochemical Properties: Measuring and reporting key data such as the specific optical rotation of each enantiomer.

Conclusion

(R)- and (S)-nonacosan-10-ol represent an intriguing pair of chiral molecules with potential for further scientific and pharmaceutical exploration. While their synthesis has been reported, a significant knowledge gap remains regarding their specific biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and guide future research into these promising natural product derivatives.

References

- 1. np-mrd.org [np-mrd.org]

- 2. plantaedb.com [plantaedb.com]

- 3. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-nonacosan-10-ol | C29H60O | CID 342803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound (S)-10-Nonacosanol (FDB012625) - FooDB [foodb.ca]

- 6. Nematicidal activity of nonacosane-10-ol and 23a-homostigmast-5-en-3β-ol isolated from the roots of Fumaria parviflora (Fumariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

CAS Registry Number for Nonacosan-10-ol.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nonacosan-10-ol, a long-chain fatty alcohol with significant biological and material science applications. The document details its physicochemical properties, including its Chemical Abstracts Service (CAS) Registry Number, and outlines its known biological activities, particularly its potent nematicidal effects. Detailed experimental protocols for the extraction, isolation, and characterization of this compound are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent key experimental and biological processes associated with this compound. All quantitative data is summarized in structured tables for ease of reference and comparison.

Physicochemical Properties

This compound is a fatty alcohol characterized by a 29-carbon chain with a hydroxyl group at the tenth carbon position.[1] It is classified as an ultra-long-chain fatty alcohol and is found as a metabolite in various plants.[1][2]

| Property | Value | Source |

| CAS Registry Number | 504-55-2 | [1][2][3][4] |

| Molecular Formula | C29H60O | [1][2][3] |

| Molecular Weight | 424.8 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 10-nonacosanol, Ginnol | [2][4] |

| Physical Description | Solid | [2] |

| Melting Point | 81 - 81.5 °C | [2] |

| Boiling Point | 463.049°C at 760 mmHg | [4] |

| Density | 0.841g/cm3 | [4] |

| Flash Point | 136.546°C | [4] |

Biological Activity: Nematicidal Properties

This compound has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[5] In-vitro and in-planta studies have shown its efficacy in reducing nematode populations and improving plant health.

Table 2.1: In Vitro Nematicidal Activity of this compound against M. incognita [5]

| Concentration (μg/mL) | Cumulative Percent Mortality (120h) | Cumulative Percent Hatch Inhibition (120h) |

| 50 | 20% - 100% | 15% - 95.0% |

| 100 | 20% - 100% | 15% - 95.0% |

| 150 | 20% - 100% | 15% - 95.0% |

| 200 | 20% - 100% | 15% - 95.0% |

Table 2.2: Effect of this compound on Tomato Plants Infected with M. incognita (300 mg/kg concentration) [5]

| Parameter | Effect of this compound |

| Number of Galls | Reduced by 42.6% |

| Galling Index | Reduced to 1.6 |

| Females per gram of root | Reduced to 37.3 |

| Eggs per gram of root | Reduced to 991.3 |

| Reproduction Factor (Rf) | Reduced to 0.1 |

| Fresh Root Weight | Reduced to 14.33 g |

| Fresh Shoot Weight | Increased to 49.0 g |

| Dry Shoot Weight | Increased to 28.0 g |

| Plant Height | Increased to 53.5 cm |

Material Science Applications

This compound has been investigated as an additive to polyethylene (B3416737) to modify its material properties. Its incorporation has been shown to decrease the diffusion coefficient of polyethylene, which could have applications in packaging materials.[1]

Table 3.1: Effect of this compound on the Diffusion Coefficient of Polyethylene [1]

| Weight % of PE-Nonacosan-10-ol | Diffusion Coefficient D (m²/s) | % Decrease in D with Respect to PE |

| 100–0 | 5.062 × 10⁻¹⁰ ± 1.2067 × 10⁻¹¹ | - |

| 94.8–5.2 | 4.7158 × 10⁻¹⁰ ± 1.089 × 10⁻¹¹ | 6.83 |

| 82.9–17.1 | 4.6547 × 10⁻¹⁰ ± 1.6711 × 10⁻¹¹ | 8.05 |

| 70.8–29.2 | 4.2289 × 10⁻¹⁰ ± 1.5893 × 10⁻¹¹ | 16.46 |

| 59.2–40.8 | 4.3856 × 10⁻¹⁰ ± 9.5663 × 10⁻¹² | 13.36 |

Experimental Protocols

Extraction and Isolation from Plant Material

The following protocol details the extraction of epicuticular wax containing this compound from pine needles.[6]

-

Plant Material Collection: Harvest fresh needles from the lower third of the tree crown. Store the material at -20°C prior to analysis.

-

Extraction: Immerse 3 g of needles in 10 ml of n-hexane (HPLC grade) for 45 seconds to collect the epicuticular wax.

-

Concentration: Dry the n-hexane extract under a vacuum at 60°C.

-

Chromatography (Optional Purification): For further purification, the concentrated extract can be chromatographed on a small-scale silica (B1680970) gel 60 column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is used for the identification and quantification of this compound.[6]

-

Instrumentation: Agilent 7890A GC equipped with a 5975C XL EI/CI mass spectrometer detector (MSD) and a flame ionization detector (FID).

-

Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).

-

Carrier Gas: Helium at a constant pressure of 16.255 psi.

-

Injection: 1 μL of the sample is injected using an auto-injection system in splitless mode.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program: Start at 60°C, ramp up to 300°C at a rate of 3°C/min, and hold for 10 minutes.

-

MS Data Acquisition: EI mode with a scan range of 30–550 m/z, a source temperature of 230°C, and a quadrupole temperature of 150°C. The solvent delay is 3 minutes.

-

Compound Identification: Components are identified based on their retention index and by comparison with reference spectra from databases such as Wiley and NIST.

Visualizations

Caption: Workflow for the extraction and analysis of this compound.

References

Literature review of early studies on Nonacosan-10-ol.

A definitive compendium of early research on Nonacosan-10-ol, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development. This compound is a long-chain secondary fatty alcohol found predominantly in the epicuticular wax of various plants, most notably in coniferous species. Early investigations into its structure, properties, and biological significance laid the groundwork for contemporary research into its potential applications. This review synthesizes the foundational knowledge on this compound, with a focus on its physicochemical properties, early isolation and characterization techniques, and initial biological assessments.

Physicochemical Properties

This compound is characterized by the molecular formula C29H60O and a molecular weight of approximately 424.8 g/mol .[1] Early studies and subsequent database entries have established its fundamental properties, which are crucial for its extraction, purification, and analysis.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 504-55-2 | [3] |

| Molecular Formula | C29H60O | [2] |

| Molecular Weight | 424.8 g/mol | [2] |

| Melting Point | 81-81.5 °C | [1] |

| Appearance | Solid | [1] |

Early Isolation and Characterization

Isolation from Pinus halepensis Needles

The following protocol is adapted from the work of Matas et al. (2003) and represents a refined version of earlier phytochemical extraction methods.

Experimental Protocol: Isolation of this compound

-

Extraction of Cuticular Waxes: One-year-old twigs of Pinus halepensis are collected. The cuticular waxes are extracted by washing the twigs in chloroform (B151607) (CHCl3) for 30 seconds at room temperature. The resulting solution is then dried and filtered, and the organic solvent is removed under reduced pressure.

-

Purification by Thin Layer Chromatography (TLC): The crude wax extract is further purified using preparative thin layer chromatography on silica (B1680970) gel plates with benzene (B151609) as the mobile phase. The band corresponding to this compound is scraped from the plates.

-

Elution and Analysis: The scraped silica gel is eluted to recover the purified this compound. The purity and identity of the compound are confirmed by gas chromatography-mass spectrometry (GC-MS) analysis of its trimethylsilyl (B98337) (TMS) derivative.[4]

Structural Characterization

Early structural elucidation would have relied on elemental analysis and spectroscopic methods of the time. The 2003 study by Matas et al. employed more advanced techniques that provide definitive structural information.

-

X-Ray Diffraction (XRD): XRD analysis of purified this compound revealed a crystalline structure. The diffractogram showed three main high-intensity peaks at 0.378 nm, 0.414 nm, and 0.453 nm, which are characteristic of the lattice planes of the crystalline wax. This data allowed for the establishment of a structural model for the molecular arrangement of this compound in its solid state.[1][4]

-

Differential Scanning Calorimetry (DSC): DSC was used to study the thermal behavior of this compound. The heating thermogram showed two endothermic peaks at 56.5 °C and 72.5 °C, indicating a polymorphic behavior of the crystalline compound. The cooling thermogram displayed two exothermic peaks at 68 °C and 50.5 °C, confirming the crystallinity of the sample.[4]

Early Synthetic Studies

Detailed synthetic protocols for this compound from the pre-1980s era are scarce in readily accessible literature. However, the general approaches to the synthesis of long-chain secondary alcohols during that period would have involved Grignard reactions or the reduction of long-chain ketones.

Early Biological Activity Studies

Information on the specific biological activities of this compound from early research is limited. General studies on long-chain alcohols have indicated low acute and repeat dose toxicity.[5] These compounds are generally not considered to be genotoxic, to affect the reproductive system, or to be skin sensitizers, with irritation potential decreasing with increasing chain length.[5] More recent research has identified specific biological activities of this compound, such as its nematicidal properties, but these findings fall outside the scope of a review of early studies.

Visualizations

To aid in the understanding of the experimental workflow for the isolation and characterization of this compound, the following diagrams are provided.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Logical relationship between the source, compound, properties, and activity.

References

- 1. Studies on the structure of the plant wax this compound, the main component of epicuticular wax conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility of Nonacosan-10-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Nonacosan-10-ol (C₂₉H₆₀O), a long-chain fatty alcohol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the available physicochemical data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Executive Summary

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₆₀O | PubChem[1] |

| Molecular Weight | 424.8 g/mol | PubChem[1] |

| Appearance | Solid | PubChem[1] |

| Melting Point | 81 - 81.5 °C | PubChem[1] |

| Boiling Point | 463 °C at 760 mmHg (Predicted) | MOLBASE[2] |

| Density | 0.84 g/cm³ (Predicted) | MOLBASE[2] |

Inferred Solubility Characteristics

Based on the principle of "like dissolves like," the long, nonpolar hydrocarbon chain of this compound is the primary determinant of its solubility. The single hydroxyl group provides a minor degree of polarity but is insufficient to overcome the hydrophobicity of the C₂₉ alkyl chain. The following table summarizes the inferred solubility of this compound in a range of common solvents. It is crucial to note that these are qualitative predictions, and experimental verification is necessary for quantitative assessment.

| Solvent | Solvent Type | Inferred Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large nonpolar alkyl chain dominates the molecule's properties, making it highly hydrophobic. The energy required to disrupt the hydrogen bonding network of water is not compensated by the hydration of the single hydroxyl group.[3][4][5] |

| Methanol (B129727) | Polar Protic | Sparingly Soluble | As a short-chain alcohol, methanol is polar but less so than water. Some interaction with the hydroxyl group of this compound is possible, but the long alkyl chain limits solubility. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Ethanol is less polar than methanol and can better solvate the nonpolar portion of the molecule. Increased temperature would likely improve solubility. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone can act as a hydrogen bond acceptor for the hydroxyl group and its overall polarity is suitable for dissolving long-chain hydrocarbons to some extent. The related compound, n-nonacosane, is very soluble in acetone.[6] |

| Diethyl Ether | Nonpolar | Soluble | Diethyl ether is a common solvent for nonpolar compounds and is expected to effectively solvate the long alkyl chain of this compound. n-Nonacosane is very soluble in ether.[6] |

| Hexane | Nonpolar | Soluble | Hexane and other aliphatic hydrocarbons are excellent solvents for nonpolar molecules due to favorable van der Waals interactions. |

| Toluene (B28343) | Nonpolar Aromatic | Soluble | The aromatic ring of toluene can interact with the alkyl chain, and its nonpolar nature makes it a good solvent for waxy materials. |

| Chloroform | Slightly Polar | Soluble | Chloroform is a good solvent for a wide range of organic compounds, including lipids and waxes. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard methods for sparingly soluble waxy solids.

Objective

To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

Procedure: Shake-Flask Method

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient period to reach equilibrium. For waxy solids, this may take 24 to 72 hours.

-

Periodically, cease agitation and allow the solid to settle. Check for the continued presence of undissolved this compound.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. The filter and syringe should also be pre-warmed to the experimental temperature.

-

-

Quantification:

-

Determine the concentration of this compound in the filtrate. A common method for non-volatile solutes is gravimetric analysis:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Reweigh the vial to determine the mass of the dissolved this compound.

-

-

Alternatively, a validated analytical technique such as GC-FID can be used for quantification against a standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent.

-

Workflow for Solubility Determination

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest the direct involvement of this compound in specific signaling pathways. Its primary known biological role is as a plant metabolite.

Conclusion

This compound is a long-chain fatty alcohol with solubility characteristics dominated by its nonpolar alkyl chain. It is anticipated to be soluble in nonpolar organic solvents and insoluble in water. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for its application in pharmaceutical formulations and other research areas. Further studies are warranted to elucidate its biological activities and potential interactions with cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. infinitalab.com [infinitalab.com]

- 3. "The Extraction of Waxes and Wax Mixtures by Means of Common Organic So" by Bernard J. Finley [epublications.marquette.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Properties and Melting Point of Nonacosan-10-ol

This technical guide provides a comprehensive overview of the thermal properties of this compound, a long-chain fatty alcohol with significance as a plant metabolite and potential applications in various scientific fields.[1][2] This document details its key thermal characteristics, outlines experimental protocols for their determination, and presents visualizations to elucidate experimental workflows and structure-property relationships.

Physicochemical and Thermal Properties of this compound

This compound is a fatty alcohol consisting of a 29-carbon chain with a hydroxyl group at the 10th position.[1][3] Its physical state at standard temperature and pressure is a solid.[1] The thermal properties of this compound are summarized in the table below. For comparative purposes, the thermal properties of the parent alkane, Nonacosane, are also included. The presence of the hydroxyl group in this compound introduces hydrogen bonding, which is expected to influence its thermal properties compared to Nonacosane.[2][4]

| Property | This compound Value | Nonacosane Value |

| Melting Point | 81 - 81.5 °C[1][2][5] | 63 - 66 °C[6] |

| Boiling Point | 463 °C at 760 mmHg[7][8] | ~441 °C (714 K)[6] |

| Flash Point | 136.5 °C[7][9] | Not available |

| Density | 0.84 g/cm³[7][9] | Not available |

| Enthalpy of Fusion | Not available | 70.87 kJ/mol[6][10] |

| Enthalpy of Vaporization | Not available | 147.10 kJ/mol[10] |

| Ideal Gas Heat Capacity | Not available | 1553.04 J/mol·K[6] |

Experimental Protocols

Detailed methodologies for determining the key thermal properties of this compound are outlined below.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Preliminary Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to obtain an estimated value.[11]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to ensure thermal equilibrium.[11]

-

Data Recording: The temperature at which the first liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.[11]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to study the thermal transitions of this compound, such as melting and crystallization.[12][13]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a controlled atmosphere.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

An initial isothermal period to ensure thermal equilibrium.

-

A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

-

An isothermal period at the high temperature.

-

A cooling ramp at a constant rate (e.g., 10 °C/min) to a temperature below the crystallization point.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine:

-

Melting Point (Tm): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required for the phase transition.

-

Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization transition upon cooling.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis can be used to evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with a controlled atmosphere (e.g., nitrogen or air).

-

Thermal Program: The sample is heated at a constant rate over a defined temperature range.

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (a plot of mass versus temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which significant mass loss occurs.

Structure-Property Relationships

The molecular structure of this compound dictates its thermal properties.

-

Long Alkyl Chain: The 29-carbon chain leads to strong van der Waals forces between molecules, resulting in a relatively high melting and boiling point.

-

Hydroxyl Group: The presence of the -OH group allows for hydrogen bonding between molecules. This intermolecular interaction requires additional energy to overcome during phase transitions, contributing to a higher melting point compared to its parent alkane, Nonacosane.[2][4]

-

Molecular Weight: The high molecular weight (424.8 g/mol ) is also a contributing factor to its high melting and boiling points.[1][2]

References

- 1. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (504-55-2) for sale [vulcanchem.com]

- 3. This compound (CHEBI:7611) [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound (S)-10-Nonacosanol (FDB012625) - FooDB [foodb.ca]

- 6. Buy Nonacosane | 630-03-5 [smolecule.com]

- 7. This compound|504-55-2 - MOLBASE Encyclopedia [m.molbase.com]

- 8. This compound | 504-55-2 [chemnet.com]

- 9. (10S)-nonacosan-10-ol | CAS#:504-55-2 | Chemsrc [chemsrc.com]

- 10. Nonacosane (CAS 630-03-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application